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Abstract
PG-116800, also known as PG-530742, is a synthetically developed, orally active broad-

spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3][4] As a member of the

hydroxyproline-based hydroxamic acid class of inhibitors, its mechanism of action is centered

on the chelation of the catalytic zinc ion within the active site of MMPs.[3] This technical guide

provides a comprehensive overview of the mechanism of action of PG-116800, including its

targeted enzymes, preclinical and clinical experimental protocols, and the relevant signaling

pathways. Despite promising preclinical indications, PG-116800 did not demonstrate significant

clinical benefit in trials for knee osteoarthritis and myocardial infarction, and its development

was associated with musculoskeletal toxicity.[3][5]

Core Mechanism of Action: MMP Inhibition
PG-116800 functions as a competitive inhibitor of a range of matrix metalloproteinases. Its

chemical structure, featuring a hydroxamic acid moiety, is key to its inhibitory activity. This

group chelates the Zn2+ ion essential for the catalytic activity of MMPs, thereby blocking their

ability to degrade extracellular matrix components.[3]
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While specific inhibitory constants (IC50 or Ki values) for PG-116800 are not readily available

in published literature, studies consistently report its differential affinity for various MMPs.

MMP Target Inhibitory Affinity Reference

MMP-2 (Gelatinase A) High [2][3]

MMP-3 (Stromelysin 1) High [2][3]

MMP-8 (Collagenase 2) High [2][3]

MMP-9 (Gelatinase B) High [2][3]

MMP-13 (Collagenase 3) High [2][3]

MMP-14 (MT1-MMP) High [2][3]

MMP-1 (Collagenase 1) Substantially Lower [2][3]

MMP-7 (Matrilysin) Substantially Lower [2][3]

Note: "High" and "Substantially Lower" are qualitative descriptions from the cited literature, as

specific quantitative data (e.g., IC50, Ki) are not publicly available.

Signaling Pathways
MMPs are key modulators of the extracellular matrix and also influence various signaling

pathways involved in inflammation, tissue remodeling, and degradation. By inhibiting MMPs,

PG-116800 was hypothesized to interfere with these pathological processes in osteoarthritis

and post-myocardial infarction remodeling.

MMP-Mediated Signaling in Osteoarthritis
In osteoarthritis, pro-inflammatory cytokines such as IL-1β and TNF-α stimulate chondrocytes

and synovial cells to upregulate the expression of MMPs, particularly MMP-1, MMP-9, and

MMP-13.[6][7][8][9][10] These MMPs then degrade the cartilage matrix, leading to joint space

narrowing and disease progression. PG-116800, by inhibiting these MMPs, was expected to

slow down cartilage degradation.
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Figure 1: Simplified MMP Signaling Cascade in Osteoarthritis
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Figure 1: Simplified MMP Signaling Cascade in Osteoarthritis

MMP-Mediated Signaling in Post-Myocardial Infarction
Remodeling
Following a myocardial infarction, an intense inflammatory response is initiated, involving the

infiltration of neutrophils and macrophages which release MMPs, particularly MMP-2 and MMP-

9.[11][12][13][14] These enzymes degrade the extracellular matrix of the heart, leading to

ventricular remodeling, which can contribute to heart failure.[11][12][13][14] The therapeutic

rationale for PG-116800 in this context was to attenuate this adverse remodeling.
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Figure 2: Role of MMPs in Post-Myocardial Infarction Remodeling
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Figure 2: Role of MMPs in Post-Myocardial Infarction Remodeling

Experimental Protocols
Preclinical Model: Iodoacetate-Induced Osteoarthritis in
Rats
A common preclinical model used to evaluate the efficacy of PG-116800 was the iodoacetate-

induced osteoarthritis model in rats.[3]

Model Induction: A single intra-articular injection of monosodium iodoacetate (MIA) into the

knee joint of the rats. MIA is a metabolic inhibitor that induces chondrocyte death, leading to

cartilage degradation and lesions that mimic human osteoarthritis.
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Dosage: The dose of MIA can be varied to control the severity and progression of the

disease.

Assessment: The efficacy of PG-116800 was assessed by histological analysis of the joint

cartilage, and potentially through behavioral assessments of pain.

Figure 3: Experimental Workflow for Iodoacetate-Induced OA in Rats
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Figure 3: Experimental Workflow for Iodoacetate-Induced OA in Rats

Clinical Trial: Knee Osteoarthritis
A randomized, double-blind, placebo-controlled, multicenter, parallel-group, dose-response

study was conducted to evaluate the efficacy and safety of PG-116800 in patients with mild to

moderate knee osteoarthritis.[3][15]

Patient Population: Patients with a clinical diagnosis of mild to moderate knee osteoarthritis.

Treatment: Oral administration of PG-116800 at various doses (e.g., 25 mg, 50 mg, 100 mg,

200 mg) or placebo, taken twice daily for 12 months.

Primary Efficacy Endpoints:

Progression of joint space narrowing as measured by radiography.

Reduction in pain and stiffness and improvement in function as measured by the Western

Ontario and McMaster Universities Osteoarthritis Index (WOMAC).
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Results: No statistically significant difference was observed between the PG-116800 groups

and the placebo group in the mean change in minimum joint space width or WOMAC scores

after one year of treatment. The 200 mg dose was discontinued due to an increased

frequency of musculoskeletal adverse events.[3][15]

Clinical Trial: PREMIER (Prevention of Myocardial
Infarction Early Remodeling)
This was an international, randomized, double-blind, placebo-controlled study to determine if

PG-116800 could reduce left ventricular (LV) remodeling after a myocardial infarction.[5][16]

[17]

Patient Population: 253 patients with a first ST-segment elevation myocardial infarction and

an ejection fraction between 15% and 40%.

Treatment: Patients were treated with either a placebo or PG-116800 for 90 days, initiated

48 +/- 24 hours after the myocardial infarction.

Primary Efficacy Endpoint: Change in LV volumes as determined by serial echocardiography.

Results: PG-116800 failed to reduce LV remodeling or improve clinical outcomes compared

to placebo. While well-tolerated, there was an increased incidence of arthralgia and joint

stiffness.[5][16][17]

Summary of Clinical Outcomes and Future
Directions
Clinical trials of PG-116800 in both knee osteoarthritis and post-myocardial infarction

remodeling did not demonstrate the anticipated therapeutic benefits.[3][5] Furthermore, the

development of musculoskeletal toxicity, a known side effect of some broad-spectrum MMP

inhibitors, was a significant concern.[3] The unfavorable risk-benefit profile led to the

discontinuation of its development for these indications.

The experience with PG-116800 and other broad-spectrum MMP inhibitors highlights the

challenges in targeting this enzyme family. Future research in this area may focus on

developing more selective MMP inhibitors to minimize off-target effects and improve the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2212568/
https://pubmed.ncbi.nlm.nih.gov/17958901/
https://pubmed.ncbi.nlm.nih.gov/16814643/
https://www.researchgate.net/publication/6969472_Effects_of_Selective_Matrix_Metalloproteinase_Inhibitor_PG-116800_to_Prevent_Ventricular_Remodeling_After_Myocardial_Infarction_Results_of_the_PREMIER_Prevention_of_Myocardial_Infarction_Early_Remodel
https://www.acc.org/Latest-in-Cardiology/Clinical-Trials/2010/02/23/19/14/PREMIER
https://pubmed.ncbi.nlm.nih.gov/16814643/
https://www.researchgate.net/publication/6969472_Effects_of_Selective_Matrix_Metalloproteinase_Inhibitor_PG-116800_to_Prevent_Ventricular_Remodeling_After_Myocardial_Infarction_Results_of_the_PREMIER_Prevention_of_Myocardial_Infarction_Early_Remodel
https://www.acc.org/Latest-in-Cardiology/Clinical-Trials/2010/02/23/19/14/PREMIER
https://pmc.ncbi.nlm.nih.gov/articles/PMC2212568/
https://pubmed.ncbi.nlm.nih.gov/16814643/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2212568/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


therapeutic window. A deeper understanding of the specific roles of individual MMPs in different

pathological conditions will be crucial for the successful development of next-generation MMP-

targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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